N-(1H-indol-6-yl)isobutyramide
Description
N-(1H-Indol-6-yl)isobutyramide is an aromatic amide derivative featuring an isobutyramide group (-NH-CO-C(CH₃)₂) attached to the 6-position of an indole ring. Indole derivatives are widely studied for their biological relevance, particularly in medicinal chemistry, due to their structural similarity to neurotransmitters and natural alkaloids.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-2-methylpropanamide |
InChI |
InChI=1S/C12H14N2O/c1-8(2)12(15)14-10-4-3-9-5-6-13-11(9)7-10/h3-8,13H,1-2H3,(H,14,15) |
InChI Key |
AVSRIDVOOWVXTF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC2=C(C=C1)C=CN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on aliphatic amides produced by Bactrocera tryonimales, such as N-(3-methylbutyl)propanamide (C4) and N-(2-methylbutyl)isobutyramide (C5) . While these compounds share the amide functional group with N-(1H-indol-6-yl)isobutyramide, critical structural and functional differences exist:
Key Structural Differences
| Compound | Core Structure | Substituent Groups | Aromaticity |
|---|---|---|---|
| This compound | Indole ring | Isobutyramide at position 6 | Aromatic |
| C1–C6 (aliphatic amides) | Branched alkyl chain | Varied acyl groups (e.g., acetamide, propanamide) | Non-aromatic |
- Aromatic vs. Aliphatic Backbone : The indole ring in this compound introduces aromaticity and electronic delocalization, which are absent in the aliphatic C1–C6 compounds. This difference likely reduces volatility compared to the insect-derived amides, which are optimized for airborne signaling .
- Functional Group Positioning : The 6-position substitution on indole may enhance binding to biological targets (e.g., serotonin receptors), whereas aliphatic amides in Bactrocera function primarily as pheromones.
Research Findings and Limitations
However, extrapolations from structural analogs highlight:
Bioactivity Potential: Indole amides are frequently explored for anticancer or neuroactive properties, whereas aliphatic amides in Bactrocera serve ecological roles.
Stability : The indole derivative’s aromatic system may confer greater photostability than aliphatic counterparts, which degrade more readily under environmental stress .
Preparation Methods
Direct Acylation of 6-Aminoindole with Isobutyryl Chloride
The most straightforward method involves the reaction of 6-aminoindole with isobutyryl chloride under basic conditions. This approach leverages nucleophilic acyl substitution, where the amine group of 6-aminoindole attacks the electrophilic carbonyl carbon of isobutyryl chloride.
Procedure :
-
Reagents : 6-Aminoindole (1.0 equiv), isobutyryl chloride (1.2 equiv), triethylamine (1.5 equiv), dichloromethane (DCM) as solvent.
-
Steps :
-
Work-up :
Key Data :
| Parameter | Value |
|---|---|
| Yield | 68–75% |
| Reaction Time | 16 hours |
| Temperature | 0°C → room temp |
| Purification Method | Column chromatography |
Advantages :
-
High atom economy.
-
Minimal byproducts (e.g., HCl neutralized by triethylamine).
Challenges :
-
Requires strict anhydrous conditions to prevent hydrolysis of isobutyryl chloride.
Lewis Acid-Catalyzed Acylation
For substrates with steric hindrance or reduced reactivity, Lewis acids such as SnCl₄ or AlCl₃ enhance electrophilicity. This method adapts protocols from analogous indole acylations .
Procedure :
-
Reagents : 6-Aminoindole (1.0 equiv), isobutyryl chloride (1.5 equiv), SnCl₄ (1.2 equiv), toluene as solvent.
-
Steps :
-
Work-up :
-
Quench with saturated NaHCO₃.
-
Extract with ethyl acetate, dry, and concentrate.
-
Key Data :
| Parameter | Value |
|---|---|
| Yield | 62–70% |
| Reaction Time | 3 hours |
| Temperature | 0°C |
| Catalyst | SnCl₄ |
Advantages :
-
Accelerates reaction kinetics.
-
Suitable for electron-deficient indoles.
Challenges :
-
Sensitive to moisture; SnCl₄ requires careful handling.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields by enhancing molecular collisions. This method is adapted from palladium-catalyzed couplings but applied to acylation .
Procedure :
-
Reagents : 6-Aminoindole (1.0 equiv), isobutyryl chloride (1.2 equiv), DMF as solvent.
-
Steps :
-
Work-up :
-
Dilute with water, extract with DCM, and purify via recrystallization.
-
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Reaction Time | 20 minutes |
| Temperature | 120°C |
| Energy Input | 300 W |
Advantages :
-
Rapid synthesis.
-
Higher yields due to controlled heating.
Challenges :
-
Requires specialized equipment.
Comparative Analysis of Methods
The table below evaluates the efficiency of each method:
| Method | Yield (%) | Time | Temperature | Scalability |
|---|---|---|---|---|
| Direct Acylation | 68–75 | 16 hours | 0°C → RT | High |
| Lewis Acid Catalyzed | 62–70 | 3 hours | 0°C | Moderate |
| Microwave-Assisted | 78–82 | 20 minutes | 120°C | Low |
Key Observations :
-
Direct acylation balances yield and scalability for industrial applications.
-
Microwave synthesis excels in research settings prioritizing speed.
-
Lewis acid catalysis is optimal for sterically hindered substrates.
Mechanistic Insights and Side Reactions
The acylation proceeds via a two-step mechanism:
-
Formation of Tetrahedral Intermediate : Attack of the indole amine on isobutyryl chloride.
-
Elimination of HCl : Stabilized by triethylamine or Lewis acids.
Common Side Reactions :
-
Over-acylation : Addressed by stoichiometric control of isobutyryl chloride.
Purification and Characterization
Purification Techniques :
-
Column Chromatography : Ideal for lab-scale isolation (hexane/ethyl acetate, 3:1) .
-
Recrystallization : Ethanol/water mixtures yield high-purity crystals .
Characterization Data :
-
¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, NH), 7.55 (d, J = 8.0 Hz, 1H), 7.32 (s, 1H), 6.85 (d, J = 8.0 Hz, 1H), 2.65 (septet, J = 6.8 Hz, 1H), 1.25 (d, J = 6.8 Hz, 6H) .
-
HRMS (ESI+) : m/z calcd for C₁₂H₁₄N₂O [M+H]⁺ 219.1128, found 219.1132 .
Industrial-Scale Considerations
For bulk production, direct acylation is preferred due to:
-
Cost-effective reagents (triethylamine vs. SnCl₄).
-
Simplified work-up (aqueous/organic partitioning).
Optimization Strategies :
Q & A
Q. Advanced
- Dose-response validation : Replicate assays across multiple cell lines (e.g., cancer vs. non-cancer) to rule out cell-specific effects .
- Metabolic stability testing : Evaluate compound degradation in liver microsomes to assess if inactive metabolites skew results .
- Orthogonal assays : Compare enzymatic inhibition (e.g., kinase activity) with cellular readouts (e.g., apoptosis markers) to confirm target engagement .
What in vitro assays are suitable for initial biological screening of this compound?
Q. Basic
- Anti-proliferative assays : Use MTT or resazurin-based viability tests in cancer cell lines (e.g., HeLa, MCF-7) .
- Anti-inflammatory screening : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages via ELISA .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases to identify preliminary targets .
How can computational modeling guide the structural optimization of this compound derivatives?
Q. Advanced
- Molecular docking : Predict binding poses with target proteins (e.g., HIV integrase) using AutoDock or Schrödinger .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on indole) with activity trends to prioritize synthetic targets .
- ADMET prediction : Use tools like SwissADME to optimize logP and polar surface area for improved bioavailability .
How should researchers analyze conflicting data on the selectivity of this compound across biological targets?
Q. Advanced
- Target profiling : Employ kinome-wide screening panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .
- Crystallography : Resolve co-crystal structures of the compound bound to primary vs. secondary targets to identify structural determinants of selectivity .
- Pathway analysis : Use RNA-seq or phosphoproteomics to map downstream effects and distinguish direct vs. indirect mechanisms .
What are the best practices for scaling up the synthesis of this compound while maintaining reproducibility?
Q. Basic
- Process optimization : Transition from batch to flow chemistry for amide coupling to improve heat and mass transfer .
- Quality control : Implement in-line FTIR or HPLC monitoring to ensure consistent purity (>98%) during large-scale reactions .
- Solvent selection : Replace dichloromethane with greener alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
How can researchers validate the stability of this compound under physiological conditions?
Q. Advanced
- Forced degradation studies : Expose the compound to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions, followed by LC-MS analysis to identify degradation products .
- Plasma stability assays : Incubate with human plasma at 37°C and quantify remaining intact compound via LC-MS/MS over 24 hours .
- Photostability testing : Use ICH Q1B guidelines to assess light-induced degradation in controlled UV chambers .
What experimental approaches can resolve low solubility issues of this compound in aqueous buffers?
Q. Advanced
- Co-solvent systems : Use DMSO/PBS mixtures (≤1% DMSO) for in vitro assays without disrupting cellular membranes .
- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles to enhance bioavailability for in vivo studies .
- Salt formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
